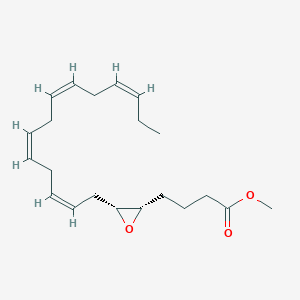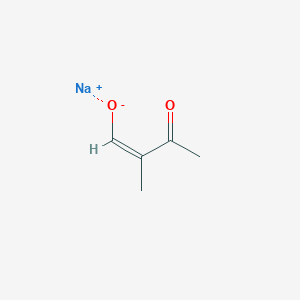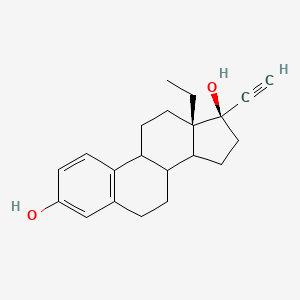
18-Methylethynyl estradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Methylethynyl estradiol is a synthetic estrogenic compound derived from estradiol. It is structurally modified to enhance its stability and bioavailability. This compound is primarily used in hormonal therapies and contraceptives due to its potent estrogenic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methylethynyl estradiol typically involves the modification of estradiol or its derivatives. One common method is the ethynylation of estradiol at the 18th carbon position. This process can be achieved through the following steps:
Starting Material: Estradiol or a suitable derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale ethynylation reactions using industrial reactors.
Purification: Industrial purification techniques such as large-scale chromatography or crystallization.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 18-Methylethynyl estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
18-Methylethynyl estradiol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of ethynylated steroids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Utilized in hormonal therapies and contraceptives due to its potent estrogenic activity.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
18-Methylethynyl estradiol exerts its effects by binding to estrogen receptors (ERs) in target cells. The binding of the compound to ERs activates the receptor, leading to the transcription of estrogen-responsive genes. This process involves:
Molecular Targets: Estrogen receptors (ERα and ERβ).
Pathways Involved: Activation of the estrogen receptor signaling pathway, leading to changes in gene expression and cellular function
Comparaison Avec Des Composés Similaires
Ethinyl estradiol: Another synthetic estrogen used in contraceptives.
Estradiol valerate: A prodrug of estradiol used in hormone replacement therapy.
Estetrol: A natural estrogen with a unique pharmacological profile
Comparison: 18-Methylethynyl estradiol is unique due to its specific structural modification, which enhances its stability and bioavailability compared to other estrogens. This makes it particularly effective in hormonal therapies and contraceptives .
Propriétés
Formule moléculaire |
C21H26O2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(13S,17R)-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,6,8,13,17-19,22-23H,3,5,7,9-12H2,1H3/t17?,18?,19?,20-,21-/m0/s1 |
Clé InChI |
VDKWHNVDYOVIIX-VYJKVFMHSA-N |
SMILES isomérique |
CC[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


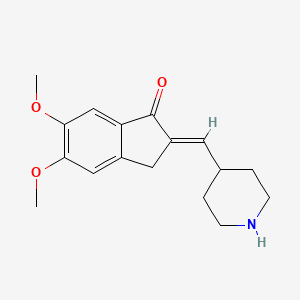

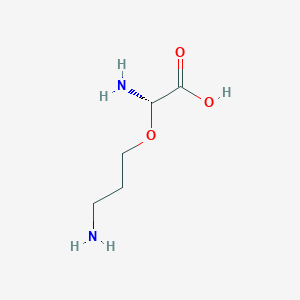
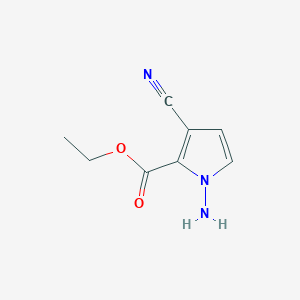
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
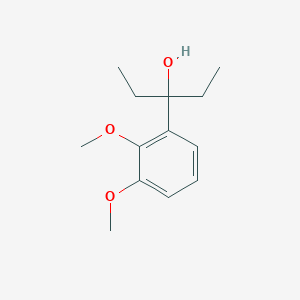
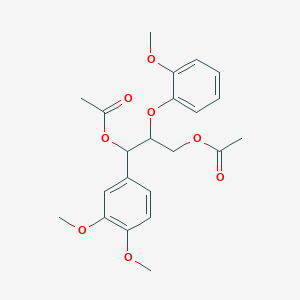
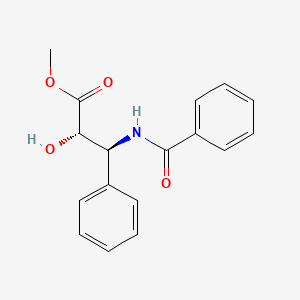
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)


